

Common off-target effects of BI-860585 in cellular assays

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Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380

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Disclaimer: The following information is intended for research professionals. **BI-860585** is a potent and selective mTORC1/2 kinase inhibitor.^{[1][2]} While extensive public data on its off-target profile is limited, this guide provides a framework for troubleshooting potential off-target effects in cellular assays based on general principles of kinase inhibitor research. The specific off-target examples provided are for illustrative purposes and may not represent the actual off-target profile of **BI-860585**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BI-860585**?

A1: **BI-860585** is an ATP-competitive inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin). It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways that control cell growth, proliferation, and survival.^[1]

Q2: What are the expected on-target effects of **BI-860585** in cellular assays?

A2: The primary on-target effects of **BI-860585** are the inhibition of phosphorylation of direct mTORC1 and mTORC2 substrates. Key downstream effects include:

- mTORC1 inhibition: Reduced phosphorylation of 4E-BP1 and S6K1, leading to decreased protein synthesis and cell cycle arrest.
- mTORC2 inhibition: Reduced phosphorylation of AKT at Serine 473, which can impact cell survival and metabolism.

Q3: I am observing a phenotype that is not consistent with mTORC1/2 inhibition. Could this be an off-target effect?

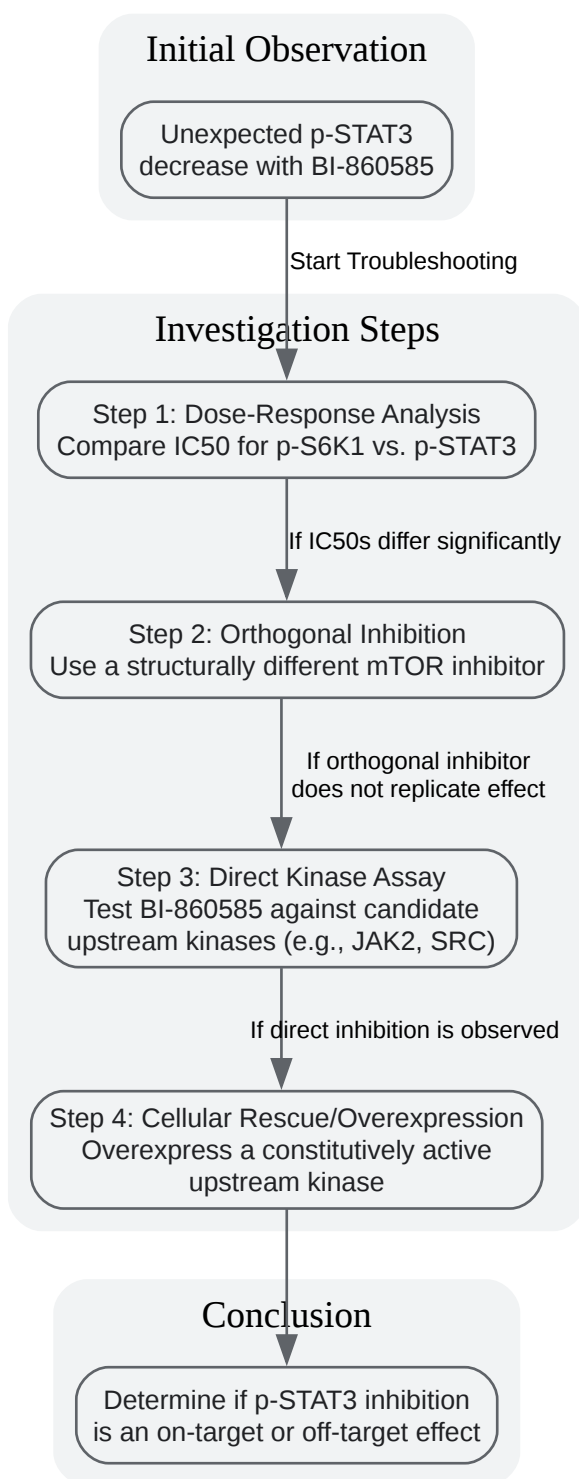
A3: While **BI-860585** is reported to be a selective mTORC1/2 inhibitor, like most kinase inhibitors, it may have activity against other kinases, particularly at higher concentrations. If you observe an unexpected phenotype, it is crucial to perform experiments to distinguish between on-target and potential off-target effects. The troubleshooting guides below provide a systematic approach to investigating such observations.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of a Non-mTOR Signaling Pathway

Question: In my experiments using a cancer cell line, I see the expected decrease in p-S6K1 (a marker of mTORC1 inhibition) with **BI-860585** treatment. However, I also observe a significant and dose-dependent decrease in the phosphorylation of STAT3 at Tyrosine 705, which is not a known downstream target of mTOR. What could be the cause?

Answer: This could potentially be an off-target effect of **BI-860585** on a kinase upstream of STAT3, such as a member of the JAK or SRC family of kinases. The following steps can help you investigate this possibility.



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Caption: A logical workflow for troubleshooting unexpected signaling pathway inhibition.

- Dose-Response Analysis for On- and Off-Target Effects:

- Objective: To determine if the potency of **BI-860585** for the on-target (p-S6K1) and potential off-target (p-STAT3) pathways are different.
- Protocol:
 1. Seed your cells of interest in 6-well plates and allow them to adhere overnight.
 2. Treat the cells with a range of **BI-860585** concentrations (e.g., 1 nM to 10 μ M) for a fixed time (e.g., 2 hours).
 3. Lyse the cells and perform Western blotting for p-S6K1 (Thr389), total S6K1, p-STAT3 (Tyr705), and total STAT3.
 4. Quantify the band intensities and calculate the IC₅₀ value for the inhibition of each phosphorylation event. A significant difference in IC₅₀ values (e.g., >10-fold) may suggest an off-target effect.
- Orthogonal mTOR Inhibitor Control:
 - Objective: To determine if the unexpected phenotype is common to other mTOR inhibitors.
 - Protocol:
 1. Select an mTOR inhibitor with a different chemical scaffold (e.g., AZD8055).
 2. Treat your cells with equimolar concentrations of **BI-860585** and the orthogonal inhibitor.
 3. Perform Western blotting for p-S6K1 and p-STAT3. If the orthogonal inhibitor only reduces p-S6K1, it strengthens the hypothesis of an off-target effect for **BI-860585**.
- In Vitro Kinase Assay:
 - Objective: To directly test the inhibitory activity of **BI-860585** against suspected off-target kinases.
 - Protocol:
 1. Obtain recombinant active forms of candidate upstream kinases (e.g., JAK2, SRC).

2. Perform an in vitro kinase assay using a technology such as ADP-Glo™ or a radiometric assay.
3. Incubate the kinase, its specific substrate, and ATP with a range of **BI-860585** concentrations.
4. Measure the kinase activity and determine the IC50 value of **BI-860585** for each candidate off-target kinase.

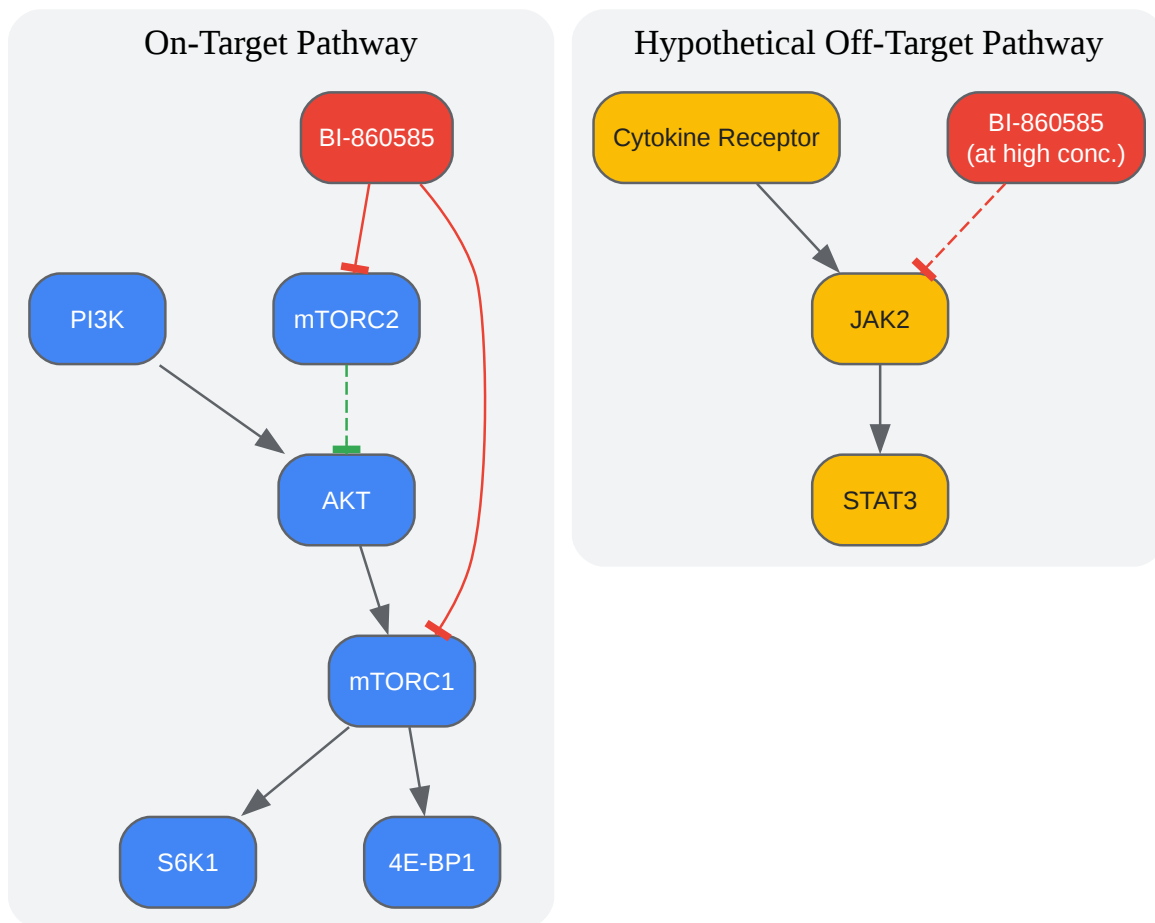
Hypothetical Off-Target Profile of BI-860585

The following table presents a hypothetical summary of the kinase selectivity of **BI-860585** to illustrate how such data would be presented. This data is not based on published results for **BI-860585** and is for exemplary purposes only.

Kinase	IC50 (nM)	Fold Selectivity vs. mTOR	Pathway	Potential Cellular Implication
mTOR (On-Target)	2	1x	PI3K/AKT/mTOR	Inhibition of cell growth and proliferation
JAK2 (Hypothetical)	250	125x	JAK/STAT	Inhibition of cytokine signaling
SRC (Hypothetical)	800	400x	Multiple	Effects on cell adhesion, migration, and proliferation
FAK (Hypothetical)	>10,000	>5000x	Integrin Signaling	Minimal effect expected

Signaling Pathway Diagram

The diagram below illustrates the on-target mTOR pathway and a hypothetical off-target interaction with the JAK/STAT pathway.



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Caption: On-target mTOR and hypothetical off-target JAK/STAT signaling pathways.

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References

- 1. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of mTORC1/2 inhibitor BI 860585 as single agent or with exemestane or paclitaxel in patients with advanced solid tumors. - ASCO [asco.org]
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